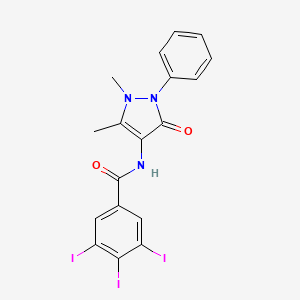

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide

Description

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is a pyrazolone derivative featuring a 3,4,5-triiodobenzamide substituent. Pyrazolone scaffolds are well-documented in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties . The incorporation of iodine atoms in the benzamide group distinguishes this compound from simpler pyrazolone derivatives, as the heavy halogens may enhance binding affinity via halogen bonding interactions and alter pharmacokinetic properties such as lipophilicity and metabolic stability . Structural characterization of related pyrazolone derivatives (e.g., via single-crystal X-ray diffraction) highlights the importance of hydrogen bonding networks in stabilizing molecular conformations, which can influence bioactivity .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14I3N3O2/c1-10-16(18(26)24(23(10)2)12-6-4-3-5-7-12)22-17(25)11-8-13(19)15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQITJLMGVQZOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)I)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14I3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution . The compound is then characterized by single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Substitution: Halogen substitution reactions can occur, where the iodine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, docking studies have shown good binding interactions between the compound and targeted amino acids, indicating its potential as a ligand in biochemical pathways .

Comparison with Similar Compounds

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

- Structure : Pyrazolone core linked to a thiadiazole-sulfanyl-acetamide group.

- Key Differences: The thiadiazole-sulfanyl moiety introduces sulfur atoms, enabling hydrophobic interactions and metabolic stability via sulfur-containing groups. Absence of iodine reduces molecular weight (MW: ~580 g/mol vs.

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide

- Structure : Formamide substituent instead of triiodobenzamide.

- Pharmacology : Intermediate for antipyretic/analgesic drugs .

- Lacks iodine, reducing molecular weight (~260 g/mol) and halogen-dependent interactions. Crystal structure reveals intramolecular N–H···O hydrogen bonds, stabilizing planar conformation .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(Methylsulfanyl)phenyl]acetamide

- Structure : Methylsulfanylphenyl-acetamide substituent.

- Key Differences :

- Methylsulfanyl group introduces sulfur for hydrophobic interactions but lacks iodine’s halogen bonding.

- Acetamide linker may enhance metabolic stability compared to bulkier triiodobenzamide.

Comparative Data Table

Key Research Findings

Halogen Bonding vs. Sulfur Interactions : The triiodobenzamide group in the target compound may engage in halogen bonding (C–I···O/N), a feature absent in sulfur-containing analogues. This could enhance binding to hydrophobic enzyme pockets, as seen in iodinated thyroid hormones .

Metabolic Stability : The methylsulfanyl and thiadiazole groups in analogues may improve metabolic resistance compared to the iodine-rich target compound, which could face faster hepatic clearance due to its high molecular weight.

Crystal Packing: Hydrogen bonding patterns differ significantly.

Bioactivity : While the thiadiazole derivative showed 5-LOX inhibition in silico , the target compound’s iodine atoms may redirect activity toward thyroid hormone receptors or iodotyrosine dehalogenases, warranting further study.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,4,5-triiodobenzamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a phenyl group and a triiodobenzamide moiety. Its molecular formula is , and it has a molecular weight of approximately 486.01 g/mol. The presence of iodine atoms in its structure suggests potential applications in imaging and therapeutic contexts.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 39.70 |

| Other Pyrazole Derivatives | MDA-MB-231 (breast cancer) | Varies |

The mechanism often involves the induction of apoptosis through caspase activation pathways, specifically caspase-3 and caspase-7, which play critical roles in programmed cell death .

2. Antinociceptive and Anti-inflammatory Effects

Pyrazole derivatives are known for their analgesic properties. The compound's structural features may enhance its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain perception. In animal models, similar compounds have shown significant reductions in pain responses:

| Activity | Model | Result |

|---|---|---|

| Antinociceptive | Formalin test | Significant reduction in pain response |

| Anti-inflammatory | Carrageenan-induced edema | Decreased swelling |

3. Neuroprotective Effects

Research into the neuroprotective properties of pyrazole compounds suggests that they may inhibit key enzymes involved in neurodegenerative diseases. For example, inhibition of glycogen synthase kinase 3β (GSK3β) has been observed with related compounds:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Related Pyrazole Derivative | GSK3β | 3.77 |

These interactions indicate potential therapeutic avenues for conditions such as Alzheimer's disease .

Case Studies

Several case studies have explored the effects of pyrazole derivatives on specific biological systems:

- Cytotoxicity in Breast Cancer Cells : A study demonstrated that this compound significantly reduced cell viability in MCF7 cells through apoptosis induction.

- Pain Management in Animal Models : In a formalin-induced pain model, administration of the compound resulted in a notable decrease in nociceptive behavior compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.